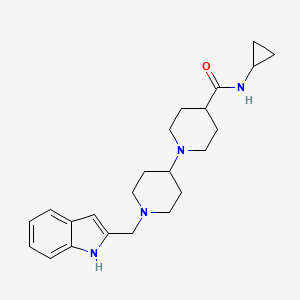![molecular formula C18H21NO5 B4892402 1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene](/img/structure/B4892402.png)
1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist. It is widely used in scientific research to study the function of beta-2 adrenergic receptors and their role in various physiological processes.
Mecanismo De Acción
1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene acts as a selective beta-2 adrenergic receptor antagonist, which means it binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a reduction in the physiological effects mediated by beta-2 adrenergic receptors.
Biochemical and Physiological Effects:
1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene has been shown to have a range of biochemical and physiological effects. It has been shown to reduce bronchodilation in the lungs, decrease cardiac output, and reduce glucose uptake in skeletal muscles. It has also been shown to have anti-inflammatory effects in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene is a highly selective beta-2 adrenergic receptor antagonist, which makes it an ideal tool for studying the function of these receptors. Its specificity allows researchers to isolate the effects of beta-2 adrenergic receptor activation from other physiological processes. However, its selectivity also means that it may not be suitable for studying the effects of non-selective beta blockers.
Direcciones Futuras
There are several future directions for research involving 1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene. One area of interest is the role of beta-2 adrenergic receptors in cancer. Recent studies have shown that these receptors may play a role in tumor growth and metastasis, and 1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene could be used to investigate this further. Another area of interest is the development of new beta-2 adrenergic receptor antagonists with improved selectivity and potency. Finally, 1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene could be used in combination with other drugs to investigate potential synergistic effects.
Métodos De Síntesis
1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene can be synthesized using a series of chemical reactions starting from 4-methyl-2-nitrophenol and 2-methoxyphenol. The synthesis involves the use of various reagents, including sodium hydroxide, potassium carbonate, and benzyl chloride. The final product is obtained by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene is widely used in scientific research to study the function of beta-2 adrenergic receptors. These receptors are present in various tissues, including the lungs, heart, and skeletal muscles. They play a crucial role in regulating various physiological processes, such as bronchodilation, cardiac output, and glucose metabolism.
Propiedades
IUPAC Name |
1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-14-9-10-16(15(13-14)19(20)21)23-11-5-6-12-24-18-8-4-3-7-17(18)22-2/h3-4,7-10,13H,5-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAANGFTGJCDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6461759 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate](/img/structure/B4892322.png)
![2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide](/img/structure/B4892326.png)
![1-ethyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B4892332.png)

![1,3-dimethyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892353.png)
![ethyl 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B4892357.png)
![1-(2-fluorobenzyl)-4-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-1,4-diazepane](/img/structure/B4892371.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B4892384.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892387.png)
![N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1,4-benzenediamine hydrobromide](/img/structure/B4892394.png)
![N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B4892397.png)
![1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B4892401.png)
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-1-(3-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4892410.png)
![4-iodo-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4892435.png)